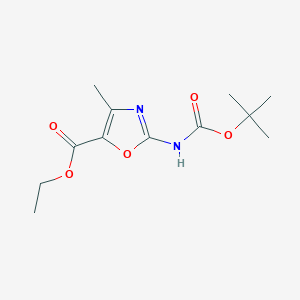

Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate

CAS No.: 1187437-01-9

Cat. No.: VC2739469

Molecular Formula: C12H18N2O5

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187437-01-9 |

|---|---|

| Molecular Formula | C12H18N2O5 |

| Molecular Weight | 270.28 g/mol |

| IUPAC Name | ethyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H18N2O5/c1-6-17-9(15)8-7(2)13-10(18-8)14-11(16)19-12(3,4)5/h6H2,1-5H3,(H,13,14,16) |

| Standard InChI Key | AXZNQVHKBVBBHR-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(O1)NC(=O)OC(C)(C)C)C |

| Canonical SMILES | CCOC(=O)C1=C(N=C(O1)NC(=O)OC(C)(C)C)C |

Introduction

Chemical Identity and Properties

Basic Information

Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate is a heterocyclic compound with CAS number 1187437-01-9 . It possesses a molecular formula of C₁₂H₁₈N₂O₅ and a molecular weight of 270.28 g/mol . The compound's IUPAC name is ethyl 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate .

Structural Features

The compound features several key structural elements that define its chemical behavior:

-

A 1,3-oxazole ring serving as the core heterocyclic system

-

A tert-butoxycarbonyl (Boc) protecting group at the 2-position

-

A methyl substituent at the 4-position of the oxazole ring

-

An ethyl carboxylate functionality at the 5-position

Table 1: Key Structural Parameters

| Parameter | Details |

|---|---|

| Core Structure | 1,3-oxazole ring |

| 2-Position | tert-butoxycarbonylamino group |

| 4-Position | Methyl group |

| 5-Position | Ethyl carboxylate group |

Synthesis and Preparation

Reaction Conditions and Methodology

The synthesis typically involves a multi-step process. For the related compound ethyl 2-(t-BOC-amino)oxazole-5-carboxylate (CAS: 941294-50-4), the following procedure has been documented:

-

A solution of ethyl 2-aminooxazole-5-carboxylate (1 equivalent) is prepared in dry DMF

-

Boc-anhydride (1.2 equivalents) is added as the protecting agent

-

DIPEA (N-ethyl-N,N-diisopropylamine, 3 equivalents) serves as the base

-

DMAP (4-Dimethylaminopyridine, 0.5 equivalents) acts as the catalyst

-

The reaction mixture is stirred at room temperature overnight

-

After completion, the mixture is concentrated and extracted with dichloromethane

This procedure yielded 79% of the target compound, suggesting that similar conditions may be effective for synthesizing Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate with appropriate modifications to accommodate the methyl group at the 4-position.

Applications in Research and Development

Synthetic Building Block

Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate serves primarily as an intermediate in organic synthesis. Its value stems from several key features:

-

The Boc group functions as a protecting group for the amino functionality, which can be selectively removed under acidic conditions, enabling further transformations

-

The ethyl ester provides a reactive site for additional functionalization through hydrolysis, transesterification, or amidation

-

The oxazole ring offers a platform for further modifications, such as substitution reactions or cross-coupling

Peptide Chemistry

Oxazole-containing amino acids serve as important building blocks in peptide chemistry. Similar compounds have been utilized in the synthesis of complex peptides, including tetrapeptides containing dehydroalanine units . The presence of the oxazole ring introduces conformational constraints that can influence the peptide's secondary structure and biological activity.

Structural Comparison with Related Compounds

Oxazole and Thiazole Derivatives

Several structurally related compounds provide context for understanding Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate:

Table 3: Comparison with Related Compounds

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| Ethyl 2-(t-BOC-amino)oxazole-5-carboxylate | 941294-50-4 | C₁₁H₁₆N₂O₅ | Lacks the 4-methyl group |

| Ethyl 2-(tert-butoxycarbonylamino)-4-methylthiazole-5-carboxylate | 244236-52-0 | C₁₂H₁₈N₂O₄S | Contains a thiazole ring (sulfur instead of oxygen) |

| 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid | 182120-90-7 | C₁₀H₁₄N₂O₅ | Different substitution pattern with carboxylic acid at position 4 |

Structure-Activity Relationships

The structural variations between these related compounds have significant implications for their chemical reactivity and potential biological activity:

Chemical Reactions and Transformations

Protective Group Chemistry

The tert-butoxycarbonyl (Boc) group in Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate serves as a protecting group for the amino functionality. This group can be selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in ethyl acetate. The deprotection reaction reveals the free amino group, which can then participate in further reactions.

Ester Transformations

The ethyl carboxylate at the 5-position offers several potential transformations:

-

Hydrolysis to the corresponding carboxylic acid

-

Transesterification to other esters

-

Conversion to amides through aminolysis

-

Reduction to alcohols using appropriate reducing agents

These transformations provide access to a diverse array of derivatives with modified properties and reactivities.

Spectroscopic Characterization

While specific spectroscopic data for Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate is limited in the literature, data for structurally related compounds provides insight into expected spectral characteristics.

For the similar compound ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate, the following spectral data has been reported:

¹H NMR (400 MHz, DMSO-d₆): δ 11.3 (s, 1H), 7.8 (s, 1H), 4.29-4.27 (m, 2H), 1.5 (s, 9H), 1.3 (t, J = 8.0 Hz, 3H)

The additional methyl group in Ethyl 2-(tert-butoxycarbonylamino)-4-methyl-oxazole-5-carboxylate would be expected to appear as a singlet in the ¹H NMR spectrum, likely in the region of 2.0-2.5 ppm, and would result in the absence of the oxazole C-H signal at 7.8 ppm observed in the non-methylated analog.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume